2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
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Overview
Description
2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide is a complex organic compound with the molecular formula C14H9F3INO. This compound is known for its unique structural features, which include an iodine atom and a trifluoromethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14F3IN2O2 |
---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
2-iodo-N-[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H14F3IN2O2/c22-21(23,24)14-4-3-5-16(12-14)27-19(28)13-8-10-15(11-9-13)26-20(29)17-6-1-2-7-18(17)25/h1-12H,(H,26,29)(H,27,28) |
InChI Key |
BBAGKUPMAQSWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)I |
Origin of Product |
United States |
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